molecular formula C10H18O2 B14614694 1-(Diethoxymethyl)cyclopent-1-ene CAS No. 60638-19-9

1-(Diethoxymethyl)cyclopent-1-ene

Cat. No.: B14614694
CAS No.: 60638-19-9
M. Wt: 170.25 g/mol
InChI Key: USVMTIQYRSWUFP-UHFFFAOYSA-N
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Description

1-(Diethoxymethyl)cyclopent-1-ene is an organic compound characterized by a cyclopentene ring substituted with a diethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxymethyl)cyclopent-1-ene typically involves the reaction of cyclopentene with diethoxymethane under acidic conditions. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with diethoxymethane to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethoxymethyl)cyclopent-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into cyclopentane derivatives.

    Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of various substituted cyclopentene derivatives.

Scientific Research Applications

1-(Diethoxymethyl)cyclopent-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Diethoxymethyl)cyclopent-1-ene involves its interaction with various molecular targets and pathways. The diethoxymethyl group can participate in nucleophilic or electrophilic reactions, influencing the reactivity and stability of the compound. The cyclopentene ring provides a rigid framework that can interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

    Cyclopentene: A simpler analog without the diethoxymethyl group.

    Cyclopentadiene: Contains a diene system, making it more reactive in certain reactions.

    Cyclohexene: A six-membered ring analog with different steric and electronic properties.

Uniqueness: 1-(Diethoxymethyl)cyclopent-1-ene is unique due to the presence of the diethoxymethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the cyclopentene ring and the diethoxymethyl group makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

60638-19-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-(diethoxymethyl)cyclopentene

InChI

InChI=1S/C10H18O2/c1-3-11-10(12-4-2)9-7-5-6-8-9/h7,10H,3-6,8H2,1-2H3

InChI Key

USVMTIQYRSWUFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CCCC1)OCC

Origin of Product

United States

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